

# An In-depth Technical Guide to the Synthesis and Chemical Properties of Picoxystrobin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Picoxystrobin**, a broad-spectrum, systemic fungicide, belongs to the strobilurin class of agrochemicals. It is highly effective against a wide range of fungal pathogens in various crops by inhibiting mitochondrial respiration. This technical guide provides a comprehensive overview of the synthesis pathway of **picoxystrobin**, its key chemical properties, and its mechanism of action, tailored for professionals in the fields of chemical research and drug development.

#### **Chemical Properties of Picoxystrobin**

**Picoxystrobin** is a cream-colored solid with the chemical formula C<sub>18</sub>H<sub>16</sub>F<sub>3</sub>NO<sub>4</sub> and a molecular weight of 367.3 g/mol .[1][2] Its chemical structure features a trifluoromethyl-substituted pyridine ring linked via an oxymethylphenyl group to a methoxyacrylate moiety, which is characteristic of strobilurin fungicides. A summary of its key physicochemical properties is presented in the table below.



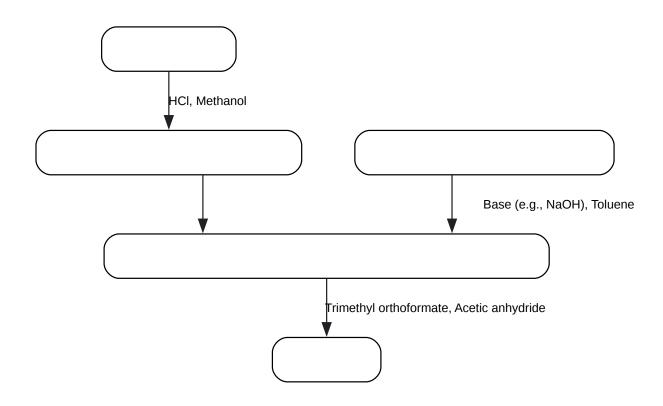
Property	Value	Analytical Method
IUPAC Name	methyl (E)-3-methoxy-2-[2-([6- (trifluoromethyl)pyridin-2- yl]oxymethyl)phenyl]acrylate	-
CAS Number	117428-22-5	-
Physical State	Cream-colored solid	Observation
Melting Point	75 °C	Not specified
Density	1.4 g/cm³ (at 20 °C)	Not specified
Vapor Pressure	5.5 x 10 <sup>-3</sup> mPa (at 20 °C)	Not specified
Solubility in Water	3.1 mg/L (at 20 °C)	Not specified
Solubility in Solvents	>250 g/L in methanol, 1,2- dichloroethane, acetone, xylene, and ethyl acetate (all at 20 °C)	Not specified
Partition Coefficient (logP)	3.6 (at 20 °C)	Not specified
Stability	Stable at pH 5 and pH 7; DT <sub>50</sub> c. 15 days (pH 9, 50 °C)	Not specified

#### **Synthesis Pathway**

The industrial synthesis of **picoxystrobin** is a multi-step process that involves the preparation of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, followed by a condensation reaction to form the final product.[3]

## Diagram of the Picoxystrobin Synthesis Pathway





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Caption: A simplified overview of a common synthesis route for **picoxystrobin**.

#### **Experimental Protocols**

The following are generalized experimental protocols for the key steps in the synthesis of **picoxystrobin**, based on information from patent literature.

### Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate

Gaseous hydrogen chloride is bubbled through a solution of 3-isochromanone in methanol at room temperature.[1] The reaction is stirred for several hours. After the reaction is complete, the methanol is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent like dichloromethane, and any insoluble material is filtered off. The solution is then dried to yield methyl 2-chloromethylphenylacetate as an oil, which can be used in the next step without further purification.[1]



### Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate

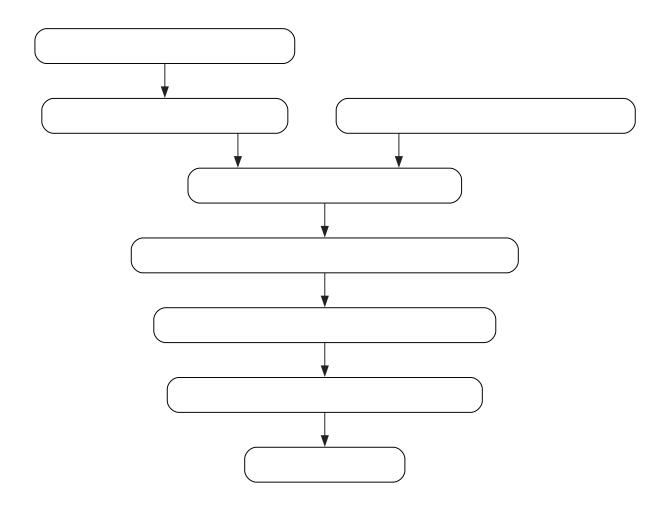
A mixture of 2-hydroxy-6-(trifluoromethyl)pyridine, a base such as sodium hydroxide, and a phase-transfer catalyst like 15-crown-5 in a solvent such as dry toluene is stirred under reflux for a couple of hours.[1] The solvent is then removed under reduced pressure. The resulting white salt residue is dissolved in a suitable solvent, and methyl 2-chloromethylphenylacetate is added. The reaction mixture is stirred, and upon completion, the crude product is purified to yield methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate.[1]

#### **Step 3: Synthesis of Picoxystrobin**

The key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, is reacted with trimethyl orthoformate and acetic anhydride.[3][4] This condensation reaction is typically carried out under mild heating in the presence of a catalyst.[3] The reaction conditions are carefully controlled to ensure high purity and minimize side reactions.[3] After the reaction, the crude **picoxystrobin** is purified, often by column chromatography, to yield the final product. [1]

#### **Experimental Workflow Diagram**





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Caption: A typical experimental workflow for the synthesis of **picoxystrobin**.

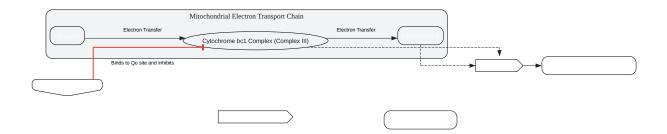
## Mechanism of Action: Inhibition of Mitochondrial Respiration

**Picoxystrobin**'s fungicidal activity stems from its ability to disrupt the cellular respiration of fungi. It is classified as a Quinone outside Inhibitor (QoI).[2][5] Specifically, **picoxystrobin** 



binds to the Qo site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][5] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn inhibits the production of ATP, the primary energy currency of the cell. The disruption of this vital energy-producing process ultimately leads to the cessation of fungal growth and development.[5][6]

## Signaling Pathway Diagram: Picoxystrobin's Mechanism of Action



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Chemical Properties of Picoxystrobin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033183#picoxystrobin-synthesis-pathway-and-chemical-properties]

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